3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that combines the structural features of adamantane, benzofuran, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: Starting from a suitable precursor, the benzofuran core can be synthesized through cyclization reactions.
Introduction of the Adamantane Group: The adamantane moiety can be introduced via amide bond formation using adamantane-1-amine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the adamantane moiety.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(Adamantane-1-amido)-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.
3-(Adamantane-1-amido)-N-(3-methylphenyl)-1-benzofuran-2-carboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide may impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3/c27-18-4-3-5-19(11-18)28-24(30)23-22(20-6-1-2-7-21(20)32-23)29-25(31)26-12-15-8-16(13-26)10-17(9-15)14-26/h1-7,11,15-17H,8-10,12-14H2,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPZFLXDEIXISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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